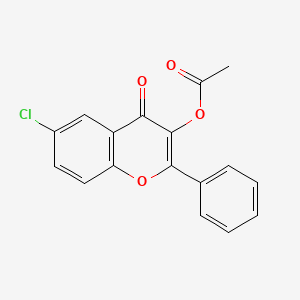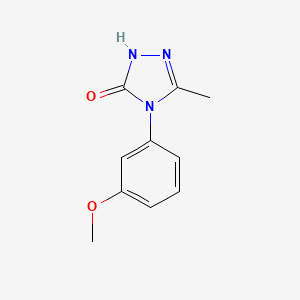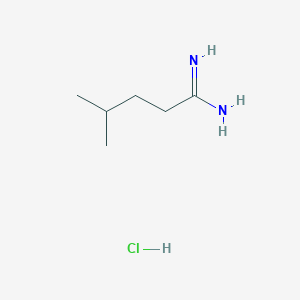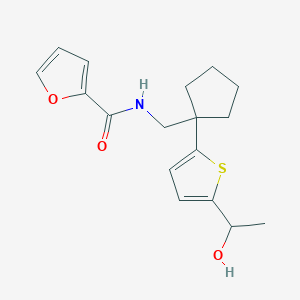![molecular formula C23H24ClN3O3S B2839668 4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-34-2](/img/structure/B2839668.png)
4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The compound seems to contain a morpholine ring, a benzamide group, and an indole group. The morpholine ring is a six-membered ring with an oxygen and a nitrogen atom . Benzamide is a simple compound consisting of a benzene ring attached to an amide group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For instance, the amide group in benzamide could undergo hydrolysis, and the morpholine ring could potentially be opened under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholine itself is a colorless liquid with a fish-like odor, and is used as a solvent among other applications .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis :
- The synthesis and molecular structure of similar compounds, such as 4-Sulfamoyl-N-(3-morpholinopropyl) benzamide, have been studied, providing insights into their chemical characteristics and potential applications (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Inhibition of Carbonic Anhydrases :
- Research has been conducted on derivatives of this compound as inhibitors of carbonic anhydrase isoenzymes, which could have potential applications in treating various diseases (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Applications :
- Studies on similar compounds have shown potential antimicrobial applications. For example, derivatives of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
Synthesis of Benzamide Molecules :
- The synthesis and characterization of benzamide molecules, including those with morpholine moieties, have been explored, suggesting their potential in creating new medicinal compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Pharmacological Studies :
- Some studies have focused on creating and characterizing new compounds for pharmacological evaluations, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, which could lead to the discovery of new drugs with specific biological activities (Zaki, Radwan, & El-Dean, 2017).
Applications in Antidepressant Synthesis :
- The compound has been used in the synthesis of antidepressants, such as Befol, indicating its utility in mental health treatment (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Gastroprokinetic Agents :
- The molecule has been studied in the context of synthesizing gastroprokinetic agents, which are used to enhance gastrointestinal motility (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Biotransformation Studies :
- Biotransformation studies have been conducted using labelled versions of similar benzamide compounds, providing insights into their metabolic pathways (Nakamura, Hamano, & Horie, 1978).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c24-18-7-5-17(6-8-18)23(29)25-9-10-27-15-21(19-3-1-2-4-20(19)27)31-16-22(28)26-11-13-30-14-12-26/h1-8,15H,9-14,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJUAMMAHGUHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2839589.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)
![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea](/img/structure/B2839592.png)




![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2839608.png)
